(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 6-methyl group and a propargyl side chain. The Z-configuration of the imine group (C=N) in the thiazole ring is critical for its stereochemical orientation, which influences binding interactions with biological targets. The 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety enhances solubility and modulates pharmacokinetic properties. This molecule is hypothesized to act as a kinase inhibitor or protease modulator, though its precise therapeutic application remains under investigation.
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-12-25-19-11-6-16(2)15-20(19)29-22(25)23-21(26)17-7-9-18(10-8-17)30(27,28)24-13-4-5-14-24/h1,6-11,15H,4-5,12-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBLGNPLNNURHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates a benzo[d]thiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural elements:
- Benzo[d]thiazole Ring : This heterocyclic structure is recognized for its antimicrobial and anticancer properties.
- Pyrrolidinyl Sulfonamide Group : This moiety may enhance the compound's biological activity through specific interactions with biological targets.
Biological Activities
Research on compounds similar to this compound indicates various biological activities, including:
Anticancer Activity
Studies have shown that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-linked compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. A notable study indicated that certain thiazole derivatives achieved IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The presence of the benzo[d]thiazole moiety is associated with antimicrobial activity. Compounds with similar structures have been reported to possess activity against a range of bacteria and fungi, suggesting that this compound may also exhibit such properties .
Anti-inflammatory Effects
The sulfonamide group in this compound could contribute to anti-inflammatory effects. Sulfonamides are known to inhibit specific enzymes involved in inflammatory pathways, which may be relevant for therapeutic applications in inflammatory diseases .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow for potential covalent bonding and modulation of biological pathways, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
Scientific Research Applications
Structural Features
The compound features:
- A benzo[d]thiazole moiety, known for its bioactive properties.
- A pyrrolidinyl sulfonamide group, which may enhance its pharmacological profile.
- A propargyl substituent that contributes to its chemical reactivity.
These structural elements suggest that the compound may interact with various biological targets, making it a candidate for further research.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
Antimicrobial Activity
Many derivatives of benzo[d]thiazole have shown promising antimicrobial properties. For example:
- Compounds have been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Anti-inflammatory Properties
The presence of specific functional groups in similar compounds has been linked to anti-inflammatory effects. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Studies have indicated that certain benzo[d]thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been investigated for their ability to induce apoptosis in cancer cells .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
Chemical Reactions Analysis
Propargyl Group Reactivity
The prop-2-yn-1-yl (propargyl) group at position 3 of the benzothiazole ring is highly reactive due to its alkyne functionality. Key reactions include:
The propargyl group’s terminal alkyne enables regioselective functionalization, often exploited in bioconjugation or pharmacophore diversification .
Benzothiazole Ring Modifications
The benzo[d]thiazole scaffold supports electrophilic substitution and ring-opening reactions:
The methyl group at position 6 exerts moderate electron-donating effects, directing substitution to para/meta positions .
Sulfonamide Group Reactivity
The 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety undergoes hydrolysis and nucleophilic substitution:
The sulfonamide’s stability under acidic conditions makes it suitable for targeted modifications .
Amide Bond Reactivity
The benzamide linkage is susceptible to hydrolysis and reduction:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Carboxylic acid and amine fragments | |
| Reduction | LiAlH₄ | Benzylamine derivatives |
Synthetic Pathways
Based on analogous compounds , key steps in synthesizing this compound likely involve:
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Benzothiazole Formation : Condensation of 2-aminothiophenol with a carbonyl precursor.
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Propargylation : Alkylation with propargyl bromide under basic conditions.
-
Sulfonylation : Coupling of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid to the thiazole amine via carbodiimide-mediated amidation.
Purification typically employs recrystallization or column chromatography .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic benzamide/benzoate derivatives. Below is a detailed comparison with analogs from the Molecules (2011) study, which evaluated phenethylamino/ethoxy benzoate esters (e.g., I-6230, I-6273) for their biological activities .
Table 1: Structural and Functional Comparison
| Compound Name/ID | Core Structure | Key Substituents | Functional Groups | Hypothesized Target/Activity |
|---|---|---|---|---|
| Target Compound (Z-configuration) | Benzo[d]thiazole | 6-methyl, propargyl, 4-pyrrolidinylsulfonyl | Benzamide, sulfonamide, alkyne | Kinase inhibition, covalent binding |
| I-6230 (ethyl benzoate derivative) | Benzene | Phenethylamino, pyridazin-3-yl | Ester, amine, pyridazine | Enzyme inhibition (e.g., PDEs) |
| I-6273 (ethyl benzoate derivative) | Benzene | Phenethylamino, methylisoxazol-5-yl | Ester, amine, isoxazole | Anti-inflammatory, COX/LOX modulation |
| I-6373 (ethyl thio-benzoate derivative) | Benzene | Phenethylthio, 3-methylisoxazol-5-yl | Thioether, ester, isoxazole | Antioxidant, redox signaling |
Key Findings:
Structural Differences: The target compound’s benzo[d]thiazole core and benzamide group distinguish it from the benzoate esters (I-6230, I-6273) and thioether derivatives (I-6373). The thiazole ring enhances π-π stacking interactions, while the sulfonamide group improves water solubility compared to ester-based analogs .
Biological Activity :
- The Molecules (2011) study reported that I-6230 and I-6273 exhibited moderate inhibitory activity against phosphodiesterases (PDEs) and cyclooxygenases (COXs), respectively, with IC₅₀ values in the micromolar range. In contrast, the target compound’s sulfonamide and alkyne groups may enhance selectivity for kinases or proteases due to stronger hydrogen bonding and covalent interactions .
The propargyl moiety may confer metabolic stability by resisting cytochrome P450-mediated oxidation, whereas ester-based analogs are prone to hydrolysis in vivo .
Research Implications and Limitations
Further studies should:
- Evaluate the Z-configuration’s impact on binding affinity versus E-isomers.
- Compare the sulfonamide group’s pharmacokinetic profile with ester/thioether analogs.
- Validate covalent binding mechanisms via mass spectrometry or crystallography.
Q & A
Basic Questions
Q. What are the common synthetic routes for (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
- The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of substituted thioureas or thioamide precursors. Subsequent functionalization includes introducing the prop-2-yn-1-yl group via alkylation and coupling the pyrrolidin-1-ylsulfonyl benzamide moiety under basic conditions. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine are critical for optimizing yields .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing Z/E isomerism. IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, while X-ray crystallography resolves tautomeric and stereochemical ambiguities in the benzothiazole-imine system .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Solubility is tested in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Stability studies involve HPLC or LC-MS to monitor degradation under varying temperatures (4°C–37°C) and pH (3–9). Accelerated stability testing (e.g., 40°C/75% RH) predicts long-term storage conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the prop-2-yn-1-yl-substituted benzothiazole intermediate?
- Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables:
- Temperature : 60–100°C for alkyne introduction.
- Solvent : DMF vs. acetonitrile for better nucleophilicity.
- Catalyst : Pd/C or CuI for Sonogashira-like couplings.
Statistical modeling identifies optimal conditions (e.g., 80°C in DMF with 5 mol% CuI, yielding >85% purity) .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Discrepancies may arise from differences in:
- Assay conditions : Buffer composition (e.g., ionic strength affecting protein binding).
- Cellular models : Primary vs. immortalized cell lines (metabolic variability).
- Isomer purity : Z/E ratios influencing target affinity.
Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50) clarifies inconsistencies .
Q. How can structure-activity relationship (SAR) studies improve the compound's selectivity for kinase targets?
- Key modifications :
- Pyrrolidine sulfonyl group : Adjusting ring size (e.g., piperidine vs. pyrrolidine) modulates steric hindrance.
- Prop-2-yn-1-yl substituent : Replacing with bulkier groups (e.g., cyclopropyl) enhances hydrophobic interactions.
Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies on ATP-binding pockets .
Q. What methodologies quantify trace impurities in the final product?
- HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H2O/MeCN) detects impurities at <0.1% levels. NMR relaxation experiments (e.g., T1 measurements) identify persistent solvents (e.g., DMF residuals). Elemental analysis confirms stoichiometric purity .
Q. How does the Z-configuration of the benzothiazole-imine moiety influence metabolic stability?
- Comparative studies : Z-isomers exhibit slower hepatic clearance in microsomal assays due to restricted rotation, reducing CYP3A4-mediated oxidation. Isotopic labeling (e.g., 14C at the imine C=N bond) tracks metabolic pathways via radio-HPLC .
Methodological Notes
- Synthetic Optimization : Use inert atmospheres (N2/Ar) for alkyne reactions to prevent oxidation .
- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with CRISPR-KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
